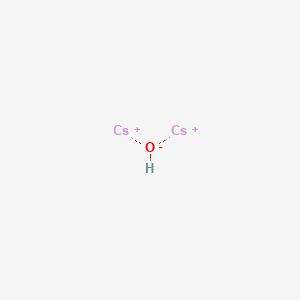Cesium oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Cesium oxide, with the chemical formula , is an inorganic compound formed from cesium and oxygen. It typically appears as yellow to orange hexagonal crystals and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is the simplest and most common oxide of cesium, a highly reactive alkali metal. Cesium oxide is produced through the combustion of cesium in oxygen, resulting in a highly exothermic reaction that can generate significant heat .
- Formation Reaction: The synthesis of cesium oxide can be represented by the equation:This reaction occurs when cesium metal burns in the presence of oxygen, producing cesium oxide3.
- Reaction with Water: Cesium oxide reacts vigorously with water to form cesium hydroxide:This reaction is highly exothermic and produces caustic cesium hydroxide .
- Reaction with Acids: When cesium oxide interacts with dilute acids, it forms salts and water:This reaction illustrates the basic nature of cesium oxide as it neutralizes acids .
The biological activity of cesium oxide is limited due to its highly reactive nature and toxicity associated with cesium compounds. While cesium itself has been studied for potential therapeutic applications in certain contexts, such as cancer treatment, the specific biological effects of cesium oxide are not well-documented. Its corrosive properties when hydrated (forming cesium hydroxide) can lead to irritation or damage to biological tissues upon exposure .
Cesium oxide can be synthesized through several methods:
- Direct Combustion: The most common method involves burning cesium metal in oxygen:
- The reaction produces cesium oxide directly from elemental cesium and oxygen gas.
- Thermal Decomposition: Cesium carbonate can be thermally decomposed to yield cesium oxide:
- The reaction is as follows:
- The reaction is as follows:
- Reduction Reactions: Elemental magnesium can reduce cesium oxide back to elemental cesium:
- This process generates magnesium oxide as a by-product:
- This process generates magnesium oxide as a by-product:
Cesium oxide has several important applications across various fields:
- Catalysis: Used as a catalyst or catalyst support in hydrocarbon cracking and oxidation reactions, enhancing the breakdown of larger hydrocarbons into smaller molecules .
- Electrochemistry: Employed in solid electrolytes for high-temperature batteries and fuel cells due to its ionic conductivity .
- Material Science: Utilized in the production of high-temperature superconductors and advanced ceramics with unique electrical properties .
- Optoelectronics: Important for producing photocathodes used in devices such as image intensifiers and photomultipliers .
- Environmental
Cesium oxide shares similarities with other alkali metal oxides but exhibits unique characteristics due to the properties of cesium. Below are some similar compounds for comparison:
| Compound | Chemical Formula | Unique Characteristics |
|---|---|---|
| Lithium Oxide | Less reactive; used in ceramics and glass production. | |
| Sodium Oxide | Commonly used in glass manufacturing; reacts less violently with water than cesium oxide. | |
| Potassium Oxide | Reacts vigorously with water; used in fertilizers. | |
| Rubidium Oxide | Similar reactivity to cesium but less commonly studied. | |
| Cesium Hydroxide | Formed from the reaction of cesium oxide with water; highly caustic. |
Cesium oxide's high reactivity, especially its vigorous reactions with water and acids compared to other alkali metal oxides, sets it apart within this group of compounds. Its unique applications in advanced materials and catalysis further highlight its significance in both industrial and research contexts .
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 34 of 153 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 119 of 153 companies with hazard statement code(s):;
H314 (73.95%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (21.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (69.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (21.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (73.95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Environmental Hazard








